2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One
Description
2-(Chloromethyl)-3-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic compound featuring a tetrahydroquinazolinone core substituted with chloromethyl, methyl, and 4-chlorophenyl groups. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science research. The tetrahydroquinazolinone scaffold is notable for its conformational rigidity, which can influence binding interactions in biological systems.
Properties
IUPAC Name |
2-(chloromethyl)-3-(4-chlorophenyl)-2-methyl-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c1-16(10-17)19-14-5-3-2-4-13(14)15(21)20(16)12-8-6-11(18)7-9-12/h2-9,19H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHJWVYMASMEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30317618 | |
| Record name | 2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217461-92-2 | |
| Record name | 2-(Chloromethyl)-3-(4-chlorophenyl)-2,3-dihydro-2-methyl-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=217461-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1. Effect of Chloroacetonitrile Equivalents on Yield (Model Substrate 2b)
| Entry | Temp (°C) | Ratio (2b:Chloroacetonitrile) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 25 | 1:1 | 2 | 52 |
| 2 | - | 1:2 | 2 | 68 |
| 3 | - | 1:3 | 2 | 77 |
| 5 | - | 1:4 | 4 | 78 |
Note: All reactions conducted at 5 mmol scale in methanol unless otherwise stated.
Table 2. Yields with Different o-Anthranilic Acid Substrates under Optimized Conditions
| Entry | Substrate (o-Anthranilic Acid) | Product Yield (%) |
|---|---|---|
| 1 | Unsubstituted (2a) | 88 |
| 2 | 5-Chloro (2b) | 76 |
| 4 | 6-Methyl (2d) | 84 |
| 6 | 5-Nitro (2f) | 77 |
| 11 | 7-Hydroxy (2k) | 40 |
| 12 | 5-Nitro (2l) | 16 |
Lower yields correspond to substrates with poor solubility or strongly electron-withdrawing groups.
Chloromethylation via Thionyl Chloride and Pyridine
An alternative approach detailed in patent literature involves:
- Conversion of 2-chloroacetamido-5-chlorobenzophenone in methylene chloride with thionyl chloride and pyridine under nitrogen atmosphere.
- Gentle refluxing at 40–42 °C for 18–20 hours.
- Subsequent reaction with hydroxylamine hydrochloride and pyridine to afford 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide intermediates.
This method can be adapted for the preparation of chloromethyl-substituted quinazolinones by:
- Using solvents such as chloroform or benzene at elevated temperatures (60–80 °C).
- Employing phosgene or phosphorus pentachloride as alternatives to thionyl chloride.
The product isolation involves aqueous workup with sodium carbonate and solvent concentration to yield crystalline products.
Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step condensation and cyclization | 4-Chlorobenzaldehyde, 2-amino-3-methylbenzoic acid | Catalysts, controlled temperature, solvents | Well-established, versatile | Multi-step, time-consuming |
| One-step condensation | Substituted o-anthranilic acids, chloroacetonitrile | Methanol, room temperature, excess chloroacetonitrile | Mild conditions, good yields, simple | Yield varies with substrate substitution |
| Chloromethylation via thionyl chloride | 2-Chloroacetamido-5-chlorobenzophenone | Thionyl chloride, pyridine, reflux, inert atmosphere | Suitable for intermediates, scalable | Requires careful handling of reagents |
Research Findings and Optimization Insights
- The one-step method using o-anthranilic acids and chloroacetonitrile is particularly attractive due to its operational simplicity and relatively high yields.
- Electron-withdrawing and electron-donating substituents on the anthranilic acid affect the yield, possibly due to solubility and electronic effects on reactivity.
- Increasing chloroacetonitrile equivalents improves yield but must be balanced against reagent cost and purification complexity.
- The chloromethylation step is critical and requires careful control of reaction atmosphere and temperature to avoid side reactions.
- Industrial scale synthesis favors continuous flow reactors to optimize reaction time and safety profiles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CH2Cl) moiety serves as a primary reactive site, enabling substitution reactions under basic or nucleophilic conditions:
Key Findings :
-
Hydrolysis proceeds quantitatively in basic media, yielding hydroxymethyl derivatives with retained tetrahydroquinazolinone structure .
-
Alcoholysis demonstrates regioselectivity, avoiding ring-opening or ketone reduction .
Alkylation via Chloromethyl Group
The chloromethyl group facilitates alkylation under mild conditions:
| Substrate | Alkylating Agent | Product | Conditions | Yield | Citation |
|---|---|---|---|---|---|
| 2-Chloromethyl derivative | Ethyl acetoacetate | 2-(Acetoacetoxy)methyl analog | K2CO3, DMF, 60°C | 72% |
Mechanistic Insight :
-
Base-mediated deprotonation enhances nucleophilicity of the chloromethyl carbon, enabling coupling with enolates or other carbon nucleophiles .
Reduction of the Tetrahydroquinazolinone Core
While direct reductions of the compound are not explicitly documented, analogous tetrahydroquinazolinones undergo selective reductions:
| Reaction | Reagent | Product | Selectivity | Citation |
|---|---|---|---|---|
| Ketone reduction | NaBH4/MeOH | 4-Hydroxy-1,2,3,4-tetrahydroquinazoline | Ketone → secondary alcohol |
Note : Reduction of the 4-keto group is feasible but requires validation for this specific derivative.
Oxidation Reactions
Oxidative pathways remain speculative for this compound, but related quinazolines exhibit:
| Substrate | Oxidizing Agent | Product | Conditions | Citation |
|---|---|---|---|---|
| 3,4-Dihydroquinazoline | H2O2/H+ | 3,4-Dihydro-4-oxoquinazoline | Acidic peroxide, 80°C |
Caution : Oxidation may destabilize the tetrahydro core, necessitating controlled conditions.
Thermal and Stability Data
| Property | Value | Conditions | Citation |
|---|---|---|---|
| Melting Point | 195–197°C | – | |
| Stability | >24 months | RT, desiccated |
Scientific Research Applications
2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its chemical stability and reactivity make it useful in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other tetrahydroquinazolinone derivatives and related heterocycles.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact: The chlorine atoms in the target compound likely increase its electrophilicity and metabolic resistance compared to non-halogenated quinazolinones. In contrast, coumarin-based derivatives (e.g., 4g, 4h) exhibit fluorescence and antimicrobial traits due to extended π-conjugation .
Synthetic Complexity : The synthesis of the target compound may involve cyclocondensation of chlorinated precursors, akin to methods used for 4g and 4h, which employ tetrazolyl coupling and heterocycle formation .
Research Findings and Limitations
- Synthetic Challenges: The chloromethyl group may introduce steric hindrance during synthesis, requiring optimized reaction conditions compared to non-chlorinated analogs.
- Data Gaps : The provided evidence lacks direct pharmacological or physicochemical data (e.g., solubility, melting point) for the target compound. Further studies are needed to validate its comparative advantages.
Biological Activity
2-(Chloromethyl)-3-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroquinazolin-4-one (referred to as compound 14) is a member of the tetrahydroquinazoline class of compounds, which has garnered attention for its potential biological activities, particularly as an inhibitor of human topoisomerase II (topoII). This article synthesizes findings from various studies to provide a comprehensive understanding of its biological activity.
Inhibition of Topoisomerase II
Compound 14 has been identified as a potent inhibitor of topoII, a validated target in cancer therapy. Studies indicate that it acts by preventing the formation of the covalent enzyme/DNA cleavage complex typical of topoII poisons. Instead, it inhibits cell proliferation in various cancer cell lines without causing accumulation of this complex, suggesting a unique mechanism of action compared to traditional topoII inhibitors .
Selectivity and Off-target Effects
In safety profiling, compound 14 exhibited minimal off-target activity across a panel of 47 proteins, including G protein-coupled receptors and ion channels. Notably, it showed only a mild inhibitory effect on cyclooxygenase-1 (COX-1), with an IC50 value significantly lower than that of indomethacin, indicating a favorable selectivity profile .
Anticancer Efficacy
The anticancer efficacy of compound 14 was evaluated in several cancer cell lines. The following table summarizes the IC50 values obtained from various assays:
| Cell Line | IC50 (μM) ± SD |
|---|---|
| DU145 | 15.1 ± 5.5 |
| A549 | 19.4 ± 1.8 |
| HeLa | 17.0 ± 1.9 |
| MCF7 | 13.9 ± 2.3 |
| A375 | 9.9 ± 0.1 |
| G-361 | 1.4 ± 0.4 |
The data indicates that compound 14 is particularly effective against G-361 melanoma cells, demonstrating its potential as an anticancer agent .
Pharmacokinetic Profile
The pharmacokinetic properties of compound 14 were assessed in vivo using mouse models. Key pharmacokinetic parameters are summarized in the table below:
| Parameter | Value |
|---|---|
| Cmax | 0.68 μg/mL |
| t1/2 | 149 min |
| tmax | 15 min |
| AUC | 73.1 μg min/mL |
| Volume of Distribution (VD) | 24.9 L |
| Clearance (CL) | 0.116 L/min |
These results indicate that compound 14 has a favorable pharmacokinetic profile with good systemic exposure and metabolic stability .
Study on Structure-Activity Relationship (SAR)
Focused structure-activity relationship studies have shown that specific substitutions on the tetrahydroquinazoline scaffold are crucial for maintaining biological activity. The introduction of a dimethylamino group significantly enhances topoII inhibition .
Molecular Dynamics Simulations
Molecular dynamics simulations have been employed to evaluate the stability of compound interactions with target proteins such as Papain-like protease (PLpro). These studies revealed that while some complexes were stable, others exhibited significant instability, highlighting the importance of molecular conformation in biological activity .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what analytical techniques are critical for confirming its purity and structure?
- Methodological Answer : A widely used synthetic approach involves condensation reactions of substituted aromatic aldehydes with thioacetamide derivatives under catalytic conditions. For example, describes a protocol using substituted chlorobenzyl chlorides and heterocyclic intermediates in PEG-400 with Bleaching Earth Clay as a catalyst (70–80°C, 1 hour). Post-synthesis, purity is confirmed via thin-layer chromatography (TLC), while structural validation requires IR spectroscopy (to identify functional groups like C=O and C-Cl) and NMR (to resolve methyl and chlorophenyl proton environments). X-ray diffraction (XRD) may further validate stereochemistry .
Q. How can X-ray crystallography determine the molecular structure, and what software tools are recommended for data refinement?
- Methodological Answer : Single-crystal XRD is the gold standard for resolving 3D molecular geometry. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL for small molecules . Visualization tools like ORTEP-III (with GUI enhancements) aid in interpreting thermal ellipsoids and molecular packing . For validation, the CIF file should be checked against the IUCr standards for bond lengths, angles, and R-factor consistency () .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic data and computational predictions?
- Methodological Answer : Discrepancies between experimental NMR shifts and density functional theory (DFT)-predicted values often arise from solvent effects or conformational flexibility. To address this:
- Perform NMR calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for DMSO).
- Compare experimental IR carbonyl stretches (~1700 cm) with computed vibrational modes.
- Cross-validate using crystallographic data to confirm dominant conformers. highlights hybrid approaches combining wet-lab data with machine learning (ML) to refine predictive models .
Q. How can hydrogen bonding patterns in the crystal lattice predict polymorphic behavior?
- Methodological Answer : Graph set analysis (as per Etter’s rules) systematically categorizes hydrogen bonds into motifs like (donors) and (acceptors). For this compound, analyze intermolecular Cl···H-N and C=O···H-C interactions using Mercury or PLATON. emphasizes quantifying interaction energies (e.g., via Hirshfeld surfaces) to rank polymorph stability. For dynamic studies, variable-temperature XRD or DSC can track phase transitions linked to H-bond reorganization .
Q. What methodological approaches optimize reaction conditions to improve synthesis yield?
- Methodological Answer : Design of Experiments (DoE) frameworks, such as response surface methodology (RSM), systematically vary parameters (temperature, catalyst loading, solvent polarity). For instance, ’s PEG-400-mediated synthesis can be optimized by testing alternative green solvents (e.g., cyclopentyl methyl ether) or immobilized catalysts. Real-time monitoring via inline FTIR or Raman spectroscopy helps identify kinetic bottlenecks. Post-reaction, yield is maximized through fractional crystallization (e.g., using ethyl acetate/hexane gradients) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
